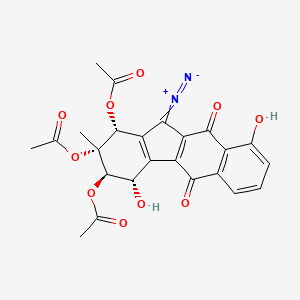

Kinamycin A

Description

Structure

3D Structure

Properties

CAS No. |

35303-12-9 |

|---|---|

Molecular Formula |

C24H20N2O10 |

Molecular Weight |

496.4 g/mol |

IUPAC Name |

[(1R,2R,3R,4S)-1,2-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-3-yl] acetate |

InChI |

InChI=1S/C24H20N2O10/c1-8(27)34-22-17-15(21(33)23(35-9(2)28)24(22,4)36-10(3)29)14-16(18(17)26-25)20(32)13-11(19(14)31)6-5-7-12(13)30/h5-7,21-23,30,33H,1-4H3/t21-,22+,23+,24+/m0/s1 |

InChI Key |

JIYPIUWXCOFASH-OLKYXYMISA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](C2=C([C@H]([C@@]1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O |

Canonical SMILES |

CC(=O)OC1C(C2=C(C(C1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Kinamycin A from Streptomyces murayamaensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinamycin A is a member of a unique family of diazofluorene antibiotics first isolated from the fermentation broth of Streptomyces murayamaensis. Possessing a distinctive benzo[b]fluorene core, these compounds have garnered significant interest due to their potent antibacterial activity, particularly against Gram-positive bacteria, and their potential as anticancer agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the fermentation of S. murayamaensis, the extraction and purification of this compound, and presents its key physicochemical and biological properties in structured tables and diagrams for clarity and ease of comparison. Furthermore, this guide outlines the biosynthetic pathway of kinamycins, governed by the alp gene cluster, and provides a visual representation of the experimental workflow from fermentation to isolation.

Introduction

The kinamycins are a group of antibiotics produced by Streptomyces murayamaensis sp. nov. Hata et Ohtani. This family of compounds, which includes kinamycins A, B, C, and D, is characterized by a diazofluorene structure.[1] These antibiotics exhibit significant activity primarily against Gram-positive bacteria.[1][2] The structural distinctions between the different kinamycins lie in the number and placement of acetoxyl groups.[1] The antimicrobial potency of the kinamycins is inversely correlated with the number of acetoxy groups, with the order of activity being kinamycin B > D > A > C.[1]

Fermentation of Streptomyces murayamaensis

The production of this compound is achieved through the submerged aerobic fermentation of Streptomyces murayamaensis. While various media can support the growth of Streptomyces species, specific production media are required to optimize the yield of kinamycins.

Experimental Protocol: Fermentation

a) Culture Maintenance and Inoculum Preparation:

-

Strain: Streptomyces murayamaensis

-

Maintenance Medium: Agar slants containing a suitable medium for Streptomyces, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar), are used for routine culture maintenance.

-

Inoculum Medium: A seed culture is prepared by inoculating a suitable liquid medium, for instance, a medium containing meat extract, peptone, NaCl, and a carbon source like starch or glucose.[3]

-

Incubation: The seed culture is incubated on a reciprocating shaker (e.g., 120 strokes per minute) at 27-29°C for approximately 48 hours.[3]

b) Production Fermentation:

-

Production Medium: A production medium is inoculated with the seed culture. A representative production medium composition is detailed in Table 1.

-

Fermentation Parameters: The fermentation is carried out in baffled flasks on a rotary shaker or in a fermenter under controlled conditions. Optimal temperature for production is typically between 27-32°C.[3] The pH of the medium is often initially adjusted to 7.0 and may rise to 7.5-8.6 during the course of the fermentation.[3]

-

Duration: The fermentation is typically run for 2 to 7 days, with antibiotic production monitored periodically.[3]

Table 1: Representative Production Medium for Kinamycin

| Component | Concentration |

| Soybean Meal | 2.0% |

| Starch | 1.0% |

| NaCl | 0.5% |

| NaNO₃ | 0.2% |

| KCl | 0.05% |

| MgSO₄·7H₂O | 0.05% |

| Initial pH | 7.0 |

This is a representative medium based on media used for kanamycin production by Streptomyces and may be adapted for kinamycin production.[3]

Isolation and Purification of this compound

This compound is isolated from the fermentation broth through a multi-step process involving solvent extraction and chromatography.

Experimental Protocol: Isolation and Purification

-

Harvesting and Extraction:

-

The fermentation broth is harvested, and the mycelium is separated from the filtrate by centrifugation or filtration.

-

The broth filtrate is extracted with an organic solvent such as chloroform.[1]

-

-

Chromatographic Purification:

-

The crude extract obtained after solvent evaporation is subjected to silica gel column chromatography.[2]

-

A step-gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system involves mixtures of chloroform and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing kinamycins.

-

-

Crystallization:

-

Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system, such as a mixture of methanol and water.

-

Physicochemical and Spectroscopic Data of this compound

The structure of this compound has been elucidated through various spectroscopic techniques. A summary of its key properties is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₂O₈ |

| Molecular Weight | 438.39 g/mol |

| Appearance | Yellow needles |

| Solubility | Soluble in methanol, chloroform; slightly soluble in water |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, δ ppm) | Data to be populated from specific literature |

| ¹³C NMR (CDCl₃, δ ppm) | Data to be populated from specific literature |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺: 439 |

Biological Activity of this compound

This compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria.

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data to be populated from specific literature |

| Bacillus subtilis | Data to be populated from specific literature |

| Escherichia coli | Data to be populated from specific literature |

| Pseudomonas aeruginosa | Data to be populated from specific literature |

Biosynthesis of this compound

The biosynthesis of kinamycins is governed by the alp gene cluster and proceeds through a type II polyketide synthase (PKS) pathway.[4] The pathway involves the formation of several key intermediates.

Key Biosynthetic Intermediates and Enzymes:

-

Dehydrorabelomycin, Kinobscurinone, and Stealthin C: These are known intermediates in the kinamycin biosynthetic pathway.

-

Prekinamycin: The first intermediate in the pathway to feature the diazo group.[5]

-

alp Gene Cluster: This cluster contains the genes encoding the enzymes responsible for the entire biosynthetic pathway.[4][5]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow

The overall process for the discovery and isolation of this compound from Streptomyces murayamaensis can be visualized as a sequential workflow.

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound, produced by Streptomyces murayamaensis, represents a class of antibiotics with a unique chemical scaffold and promising biological activities. This guide has provided a detailed overview of the methodologies for its production and isolation, along with key data for its characterization. The elucidation of its biosynthetic pathway through the study of the alp gene cluster opens avenues for biosynthetic engineering to produce novel analogs with potentially enhanced therapeutic properties. Further research into the specific enzymatic steps and the development of more efficient fermentation and purification protocols will be crucial for the future development of kinamycins as therapeutic agents.

References

- 1. Structures and Biological Properties of this compound, B, C, and D [jstage.jst.go.jp]

- 2. New products related to kinamycin from Streptomyces murayamaensis. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2931798A - Kanamycin and processes for the preparation thereof - Google Patents [patents.google.com]

- 4. Characterization and Manipulation of the Pathway-Specific Late Regulator AlpW Reveals Streptomyces ambofaciens as a New Producer of Kinamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of a FAD-dependent monooxygenase in diazo group functionalization of kinamycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Kinamycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of Kinamycin A, a potent antitumor and antibacterial agent. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a member of the kinamycin family of antibiotics, which are characterized by a unique diazobenzo[b]fluorene core. These compounds are produced by various Streptomyces species. The chemical structure of this compound has been elucidated through spectroscopic methods and by analogy to related compounds whose structures have been confirmed by X-ray crystallography.

The IUPAC name for this compound is [(1R,2R,3R,4S)-1,2-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-3-yl] acetate. Its molecular formula is C₂₄H₂₀N₂O₁₀, and its CAS number is 35303-12-9.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(1R,2R,3R,4S)-1,2-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-3-yl] acetate |

| Molecular Formula | C₂₄H₂₀N₂O₁₀ |

| CAS Number | 35303-12-9 |

| Molecular Weight | 496.42 g/mol |

Physicochemical and Biological Properties

This compound exhibits potent biological activity, including cytotoxicity against cancer cell lines and antibacterial effects against Gram-positive bacteria.[1] The presence of the diazo group is crucial for its mechanism of action.

Table 2: Quantitative Biological Data for this compound

| Biological Activity | Cell Line / Bacteria | Measurement | Value | Reference |

| Cytotoxicity | Chinese hamster ovary (CHO) | IC₅₀ | 10 µM | [1] |

| Antibacterial Activity | Gram-positive bacteria | MIC | Not specified | [1] |

Note: Specific quantitative data for melting point, specific rotation, and solubility of this compound are not consistently reported in publicly available literature. A safety data sheet for this compound indicates that these data are not available.[2]

Experimental Protocols

Total Synthesis of the Kinamycin Core

The total synthesis of kinamycins is a complex undertaking that has been achieved by several research groups. The general strategy involves the stereoselective construction of the highly oxygenated D-ring and the formation of the tetracyclic benzo[b]fluorene core. A common approach involves a Diels-Alder reaction to construct the core, followed by stereoselective epoxidation and dihydroxylation to install the D-ring stereocenters.

A representative, though not fully detailed, experimental workflow for the synthesis of a kinamycin core is as follows:

-

Construction of the Benzo[b]fluorenone Core: Treatment of indanone dianions with phthalate diesters leads to the formation of benzo[b]fluorenones with high regioselectivity.

-

D-Ring Elaboration: A quinone intermediate is subjected to a regioselective Diels-Alder reaction. The resulting adduct is then stereoselectively reduced, epoxidized, and acetylated to introduce the four contiguous stereocenters of the D-ring.

-

Installation of the Diazo Group: The diazo functionality is typically introduced late in the synthesis via a diazo transfer reaction.

A detailed, step-by-step experimental protocol for the total synthesis of this compound is not available in the provided search results. The synthesis of related kinamycins provides a general framework for its potential synthesis.

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects through the induction of apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction

This compound and its analogue Kinamycin F have been shown to induce apoptosis through a caspase-dependent pathway. The activation of caspase-3 is a key event in this process.

Cell Cycle Arrest

Kinamycin F, a close analogue of this compound, has been demonstrated to cause cell cycle arrest at the G2/M phase. This is achieved by modulating the expression of key cell cycle regulatory proteins, including cyclin A and cyclin D3.

References

An In-depth Technical Guide to the Reactivity and Function of the Diazo Group in Kinamycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinamycin A, a member of the kinamycin family of bacterial metabolites, possesses a unique and highly reactive diazo group that is central to its potent cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of the chemical reactivity and biological function of this crucial functional group. It delves into the electrophilic nature of the diazo moiety, its reactions with biological nucleophiles, and its role in the proposed mechanisms of action, including reductive and oxidative bioactivation pathways leading to DNA damage. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction

The kinamycins are a class of antibiotics isolated from Streptomyces murayamaensis that exhibit significant antibacterial and antitumor properties. A distinguishing feature of their molecular architecture is the presence of a diazo group, a functionality rarely found in natural products. This diazo group imparts unusual chemical reactivity to the molecule, making it a key pharmacophore responsible for the biological activity of the kinamycins. Understanding the reactivity and function of this diazo group is paramount for the rational design of novel anticancer agents based on the kinamycin scaffold.

Theoretical and chemical studies have suggested that the diazo group in kinamycins exhibits enhanced diazonium salt character, rendering it highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is believed to be the cornerstone of its mechanism of action, which involves interactions with cellular macromolecules, ultimately leading to cell death.

Reactivity of the Diazo Group

The diazo group of this compound is characterized by its electrophilicity, which drives its reactions with various nucleophiles. This reactivity is crucial for its biological effects.

Reaction with Thiols

Biological thiols, such as glutathione (GSH) and cysteine residues in proteins, are key targets for the electrophilic diazo group of kinamycins. The reaction of this compound and its analogue, kinamycin C, with GSH is characterized by a rapid initial phase. Pre-treatment of this compound and C with thiols like dithiothreitol (DTT) or GSH has been shown to significantly attenuate their biological activity, highlighting the importance of the diazo group's reactivity with sulfhydryl groups.

Quantitative Data

The following tables summarize the available quantitative data regarding the cytotoxicity of this compound and related compounds.

| Compound | Cell Line | IC50 (µM) | Conditions |

| This compound | K562 | ~0.3 | 72-hour incubation |

| Kinamycin C | K562 | ~0.37 | 72-hour incubation |

| Kinamycin F | K562 | 0.33 | 72-hour incubation |

| Kinamycin F | K562 | 0.85 | Inhibition of topoisomerase IIα decatenation activity |

Table 1: Cytotoxicity and Enzyme Inhibition Data for Kinamycins. This table presents the half-maximal inhibitory concentration (IC50) values for various kinamycins against the K562 human leukemia cell line and for the inhibition of topoisomerase IIα.

| Compound | Pre-treatment | Fold Increase in IC50 (K562 cells) |

| This compound | GSH | 5-fold |

| Kinamycin C | GSH | 5-fold |

| Kinamycin C | DTT | 8-fold |

Table 2: Effect of Thiol Pre-treatment on the Cytotoxicity of Kinamycins. This table illustrates the protective effect of glutathione (GSH) and dithiothreitol (DTT) on the cytotoxicity of this compound and C, indicating a reaction between the diazo group and these thiols.[1]

Proposed Mechanism of Action

The cytotoxic effects of this compound are believed to stem from the reactivity of its diazo group, which can be triggered through bioactivation pathways.

Reductive and Oxidative Activation

The prevailing hypothesis suggests that kinamycins undergo reductive or oxidative activation in vivo to generate highly reactive intermediates that damage cellular macromolecules.

-

Reductive Activation: In the presence of reducing agents like GSH, kinamycins can be reduced to a semiquinone radical. This radical species is thought to play a role in the generation of reactive oxygen species (ROS) and subsequent DNA damage.[2]

-

Oxidative Activation: Peroxidative activation can lead to the formation of a phenoxyl free radical, another species capable of inflicting cellular damage.[2]

DNA Damage

Kinamycins are capable of causing DNA damage, a key event leading to apoptosis. In vitro studies have demonstrated that kinamycins can induce nicking of plasmid DNA, a process that is promoted by the presence of GSH. This DNA damage is thought to be mediated by hydroxyl radicals generated through an iron- and hydrogen peroxide-dependent mechanism.[2]

Inhibition of Topoisomerase II

This compound and its analogues have been shown to inhibit the catalytic activity of human topoisomerase IIα. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. The inhibition of topoisomerase IIα by kinamycins appears to involve their interaction with critical sulfhydryl groups on the enzyme, a process that can be protected against by pre-treatment with DTT.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the reactivity and function of the this compound diazo group.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: K562 human leukemia cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

DNA Cleavage Assay

-

Reaction Mixture: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), this compound, and a reducing agent (e.g., GSH) in a suitable buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linearized).

-

Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using densitometry to determine the extent of DNA cleavage.

Topoisomerase II Inhibition Assay (Decatenation Assay)

-

Substrate: Kinetoplast DNA (kDNA), a network of catenated DNA minicircles, is used as the substrate.

-

Reaction Mixture: The reaction mixture contains kDNA, human topoisomerase IIα, ATP, and varying concentrations of this compound in a reaction buffer.

-

Incubation: The reaction is incubated at 37°C to allow for the decatenation of kDNA by the enzyme.

-

Reaction Termination and Protein Digestion: The reaction is stopped, and the protein is digested with a protease (e.g., proteinase K).

-

Agarose Gel Electrophoresis: The samples are analyzed by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated network remains in the well.

-

Data Analysis: The inhibition of topoisomerase IIα activity is determined by the reduction in the amount of decatenated DNA products. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and relationships discussed in this guide.

References

An In-depth Technical Guide to the Kinamycin A Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinamycin A, a member of the benzo[b]fluorene family of antibiotics, exhibits potent antibacterial and anticancer activities. Its unique diazofluorene core has attracted significant interest in the scientific community, leading to extensive research into its biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Streptomyces, consolidating current knowledge on the genetic and enzymatic machinery responsible for its production. We delve into the core components of the pathway, from the polyketide backbone assembly to the intricate tailoring steps that yield the final bioactive molecule. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology, offering detailed insights into the molecular logic of kinamycin formation and providing practical experimental protocols for its study.

The Kinamycin Biosynthetic Gene Cluster

The biosynthesis of kinamycin is orchestrated by a dedicated gene cluster, which has been identified and characterized in several Streptomyces species, including Streptomyces murayamaensis, Streptomyces ambofaciens, and Streptomyces galtieri. The gene cluster, often referred to as the 'alp' cluster, is typically large, spanning over 70 kb.

The core of the kinamycin biosynthetic gene cluster encodes a type II polyketide synthase (PKS) system responsible for the assembly of the polyketide backbone. In addition to the minimal PKS genes, the cluster houses a suite of tailoring enzymes that carry out cyclization, aromatization, oxidation, and the remarkable formation of the diazo group.

Key Genes in the Kinamycin Biosynthetic Cluster:

-

Minimal PKS: alpA (ketosynthase α), alpB (chain length factor, ketosynthase β), and alpC (acyl carrier protein) are essential for the iterative condensation of malonyl-CoA units to form the polyketide chain.

-

Thioesterase: alpS encodes a discrete type II thioesterase that is proposed to play a role in the offloading of the polyketide intermediate from the ACP.

-

Cyclases/Aromatases: Genes such as ravC are involved in the proper folding and cyclization of the polyketide chain to form the characteristic angucycline scaffold.

-

Oxidoreductases: A number of genes within the cluster are predicted to encode oxidoreductases that are responsible for various hydroxylation and dehydrogenation steps.

-

Diazo Group Formation: A set of unique enzymes is dedicated to the synthesis and installation of the diazo functionality. This includes:

-

Alp1J: A heme-dependent enzyme that catalyzes the crucial N-N bond formation.

-

Alp2F: A FAD-dependent monooxygenase essential for diazo group functionalization. In its absence, the shunt product stealthin C accumulates.

-

AlpH: An O-methyltransferase-like protein that facilitates the SAM-independent coupling of L-glutamylhydrazine to the polyketide intermediate.

-

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex and fascinating process that can be broadly divided into three main stages: polyketide backbone formation, a series of tailoring reactions to form the benzo[b]fluorene core, and the unique diazo group installation.

Polyketide Backbone Synthesis and Early Tailoring Steps

The pathway is initiated by the minimal type II PKS system (AlpA, AlpB, and AlpC), which catalyzes the iterative decarboxylative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to generate a linear octaketide chain. This poly-β-ketone intermediate is then subjected to a series of cyclization and aromatization reactions, likely guided by cyclase and aromatase enzymes encoded within the cluster, to form early polycyclic intermediates.

Formation of the Benzo[b]fluorene Core

Subsequent enzymatic modifications, including hydroxylations and rearrangements, convert the initial polycyclic intermediates into dehydrorabelomycin. This molecule serves as a key branch point in the pathway.

The Convergent Diazo Group Installation

A distinctive feature of kinamycin biosynthesis is the convergent nature of the pathway for the installation of the diazo group. This functional group is synthesized independently and then attached to the polyketide scaffold.

-

Hydrazine Donor Synthesis: The biosynthesis of the hydrazine donor, L-glutamylhydrazine, is a critical upstream process. The heme-dependent enzyme Alp1J is responsible for the key N-N bond formation step.

-

Diazo Group Transfer: The O-methyltransferase-like enzyme, AlpH, catalyzes the unique SAM-independent coupling of L-glutamylhydrazine to a polyketide intermediate.

-

Diazo Functionalization: The FAD-dependent monooxygenase, Alp2F, is essential for the subsequent functionalization of the incorporated hydrazine moiety to form the final diazo group.

The final steps of the pathway involve further tailoring reactions, including glycosylation and acylation, to yield the various kinamycin congeners, including this compound.

Quantitative Data

While detailed kinetic parameters for the individual enzymes in the kinamycin biosynthesis pathway are not yet available in the literature, valuable quantitative data has been obtained from in vitro reconstitution experiments. A one-pot enzymatic synthesis of kinamycin intermediates has been successfully demonstrated, providing insights into the productivity of the core enzymatic machinery.

| Product | Optimal Yield (mg/L) | Key Enzymes |

| Prejadomycin | 302 | AlpA, AlpB, RavC, AlpS |

| Dehydrorabelomycin | Increased with AlpS | AlpA, AlpB, RavC, AlpS |

| SEK15 | Produced | AlpA, AlpB, RavC |

| UWM6 | Produced | AlpA, AlpB, RavC |

| Rabelomycin | Produced | AlpA, AlpB, RavC |

| Data from one-pot enzymatic synthesis experiments. The system was optimized for temperature (30°C), pH (7.0), and enzyme concentrations (2.8 µmol/L for minimal PKSs and 7.2 µmol/L for AlpS). |

Experimental Protocols

The study of the kinamycin biosynthesis pathway relies on a variety of molecular genetics and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Streptomyces using PCR-Targeting (REDIRECT)

This protocol allows for the targeted replacement of a gene of interest with an antibiotic resistance cassette.

Materials:

-

E. coli BW25113/pIJ790 carrying the λ Red recombination system.

-

Cosmid library of the target Streptomyces strain.

-

pIJ773 plasmid containing the apramycin resistance cassette flanked by FRT sites.

-

Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends priming on the resistance cassette.

-

Appropriate antibiotics and growth media.

Methodology:

-

Primer Design: Design forward and reverse primers with ~39 nucleotide 5' extensions homologous to the regions immediately upstream and downstream of the target gene's coding sequence. The 3' ends of the primers should be designed to amplify the apramycin resistance cassette from pIJ773.

-

PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette with flanking homology arms.

-

Electroporation and Recombination:

-

Prepare electrocompetent E. coli BW25113/pIJ790 cells harboring the target cosmid.

-

Induce the λ Red system by adding L-arabinose.

-

Electroporate the purified PCR product into the induced E. coli cells.

-

Select for recombinant cosmids on LB agar plates containing apramycin and the appropriate antibiotic for the cosmid vector.

-

-

Verification of the Mutant Cosmid: Isolate the mutant cosmid DNA and verify the correct gene replacement by restriction digestion and PCR analysis.

-

Intergeneric Conjugation: Transfer the confirmed mutant cosmid from E. coli ET12567/pUZ8002 (a non-methylating strain) into the desired Streptomyces host via conjugation.

-

Selection of Double Crossover Mutants: Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the chromosomal gene with the resistance cassette. This is typically achieved by screening for resistance to the cassette's antibiotic and sensitivity to the cosmid vector's antibiotic.

-

Confirmation of the Knockout Mutant: Confirm the gene knockout in the Streptomyces mutant by PCR and Southern blot analysis.

Heterologous Expression of the Kinamycin Gene Cluster in Streptomyces albus J1074

S. albus J1074 is a widely used host for the heterologous expression of natural product biosynthetic gene clusters due to its clean metabolic background and genetic tractability.

Materials:

-

Bacterial Artificial Chromosome (BAC) or cosmid containing the complete kinamycin gene cluster.

-

E. coli ET12567/pUZ8002.

-

Streptomyces albus J1074.

-

Appropriate growth media (e.g., MS agar, TSB) and antibiotics.

Methodology:

-

Preparation of the Expression Construct: Introduce the BAC or cosmid carrying the kinamycin gene cluster into the non-methylating E. coli strain ET12567/pUZ8002.

-

Intergeneric Conjugation:

-

Grow E. coli ET12567/pUZ8002 harboring the expression construct to mid-log phase.

-

Prepare a dense spore suspension of S. albus J1074.

-

Mix the E. coli donor cells and S. albus recipient spores on an MS agar plate and incubate to allow for conjugation.

-

-

Selection of Exconjugants: Overlay the conjugation plate with an appropriate antibiotic to select for S. albus exconjugants that have received the expression construct.

-

Cultivation and Metabolite Analysis:

-

Inoculate the confirmed exconjugant strain into a suitable production medium.

-

After a period of incubation, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of kinamycins. Compare the retention times and mass spectra with authentic standards of this compound.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed biosynthetic pathway of this compound.

Caption: Workflow for gene knockout in Streptomyces.

Conclusion

The biosynthesis of this compound in Streptomyces is a testament to the intricate and elegant chemistry performed by microbial enzymes. The pathway involves a type II PKS, a host of tailoring enzymes, and a unique convergent strategy for the installation of the diazo group. While significant progress has been made in elucidating the genetic and biochemical basis of kinamycin production, further research is needed to fully characterize the kinetics and mechanisms of the individual enzymes. A deeper understanding of this remarkable biosynthetic pathway will not only expand our knowledge of natural product biosynthesis but also pave the way for the engineered production of novel kinamycin analogs with improved therapeutic properties. This guide serves as a foundational resource to stimulate and support these future endeavors.

"Kinamycin A" mechanism of action as a topoisomerase IIα inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinamycin A, a bacterial metabolite, has demonstrated potent antiproliferative properties through its activity as a catalytic inhibitor of human topoisomerase IIα. Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound inhibits the catalytic cycle of the enzyme without inducing DNA strand breaks. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the experimental protocols used to characterize its activity, and the current understanding of its interaction with topoisomerase IIα.

Introduction

Topoisomerase IIα is a critical nuclear enzyme that plays a vital role in managing DNA topology during replication, transcription, and chromosome segregation. Its ability to introduce transient double-strand breaks in DNA allows for the passage of another DNA duplex, thereby resolving knots and tangles. This essential function has made topoisomerase IIα a key target for anticancer drug development. This compound has emerged as a noteworthy inhibitory agent due to its distinct mechanism of action that differentiates it from clinically utilized topoisomerase poisons.

Mechanism of Action of this compound

This compound functions as a catalytic inhibitor of topoisomerase IIα. This mode of inhibition involves the disruption of the enzyme's catalytic cycle without trapping the topoisomerase IIα-DNA covalent intermediate. Evidence suggests that this compound does not act as a topoisomerase II poison, as it does not stabilize the DNA-cleavage complex.[1]

A key feature of this compound's inhibitory activity is its modulation by dithiothreitol (DTT), a reducing agent. The presence of DTT has been shown to partially protect topoisomerase IIα from inhibition by this compound, suggesting a mechanism that involves the targeting of critical sulfhydryl groups on the enzyme.[1] This interaction likely alters the enzyme's conformation or function, thereby impeding its catalytic activity.

The cytotoxic effects of this compound are also influenced by intracellular glutathione (GSH) levels, further supporting the hypothesis that its mechanism involves interaction with sulfhydryl-containing proteins.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the available quantitative data.

| Assay | Cell Line | IC50 Value (µM) | Reference |

| Cell Growth Inhibition | K562 (Human erythroleukemic) | 0.3 | [1] |

| Topoisomerase IIα Inhibition (Decatenation Assay) | Purified Human Topoisomerase IIα | 8 (in the absence of DTT) | [1] |

| Topoisomerase IIα Inhibition (Decatenation Assay) | Purified Human Topoisomerase IIα | 66 (in the presence of 250 µM DTT) | [1] |

Experimental Protocols

Topoisomerase IIα-Mediated DNA Decatenation Assay

This assay is fundamental for assessing the catalytic activity of topoisomerase IIα and the inhibitory effect of compounds like this compound.

Objective: To measure the ability of topoisomerase IIα to resolve catenated kinetoplast DNA (kDNA) into individual minicircles and to determine the inhibitory concentration of this compound.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

This compound stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures on ice. For a standard 20 µL reaction, combine assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound.

-

Add a predetermined amount of purified topoisomerase IIα (sufficient to cause complete decatenation in the absence of inhibitor) to each reaction mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Treat with proteinase K to digest the enzyme.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles. Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the degree of decatenation by densitometry to determine the IC50 of this compound.

DNA Cleavage Assay

This assay is used to determine if a compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA complex.

Objective: To assess whether this compound induces topoisomerase IIα-mediated DNA cleavage.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (similar to decatenation buffer but may lack ATP)

-

This compound stock solution

-

Positive control (e.g., etoposide)

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA)

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and either this compound or a positive control.

-

Add purified topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding SDS and then treat with proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis.

-

The conversion of supercoiled DNA to linear DNA indicates the stabilization of the cleavage complex. This compound has been shown not to induce this conversion.[1]

Signaling Pathways and Cellular Effects

Treatment of cells with kinamycins, including this compound, leads to significant effects on cell cycle progression. Studies have shown that this compound causes a G1/S phase block upon entry into the second cell cycle in synchronized Chinese hamster ovary cells. This cell cycle arrest is a downstream consequence of the inhibition of topoisomerase IIα's essential functions in DNA replication and chromosome segregation. The sustained inhibition ultimately leads to the induction of apoptosis.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the investigation of this compound's mechanism of action as a topoisomerase IIα inhibitor.

Conclusion and Future Directions

This compound represents a promising class of topoisomerase IIα catalytic inhibitors. Its unique mechanism of action, likely involving the modification of critical cysteine residues, distinguishes it from conventional topoisomerase poisons and may offer advantages in overcoming certain forms of drug resistance.

Further research is warranted to fully elucidate the molecular details of its interaction with topoisomerase IIα. Key areas for future investigation include:

-

Identification of the specific amino acid residues on topoisomerase IIα that are targeted by this compound.

-

Quantitative analysis of the effect of this compound on the ATPase activity of topoisomerase IIα.

-

Structural studies , such as X-ray crystallography or cryo-electron microscopy, to visualize the binding of this compound to the enzyme.

-

In-depth investigation of the signaling pathways that are activated in response to this compound-induced topoisomerase IIα inhibition.

A deeper understanding of these aspects will be crucial for the rational design of more potent and selective this compound analogs for potential therapeutic applications.

References

In Vitro Cytotoxicity of Kinamycin A on K562 Leukemia Cells: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Kinamycin A on the human erythroleukemic K562 cell line. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a mechanistic overview of this compound's action on this specific cancer cell line.

Quantitative Cytotoxicity Data

This compound demonstrates potent cytotoxic and inhibitory activity against K562 leukemia cells and key cellular enzymes. The following tables summarize the available quantitative data, providing a clear comparison of its efficacy.

Table 1: Cellular Growth Inhibition by this compound

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | K562 | 0.3 | [1] |

| Kinamycin C | K562 | 0.2 | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibition of Human Topoisomerase IIα Catalytic Activity by this compound

| Compound | Dithiothreitol (DTT) Conc. (µM) | IC50 (µM) | Reference |

| This compound | 0.1 | 8 | [1] |

| This compound | 250 | 66 | [1] |

The inhibitory activity of this compound on topoisomerase IIα is notably influenced by the concentration of reducing agents like Dithiothreitol (DTT).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols for assessing the cytotoxicity of this compound on K562 cells.

Cell Culture and Maintenance

-

Cell Line: Human erythroleukemic K562 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[2]

-

Subculturing: The cell concentration should be maintained between 1x10^5 and 1x10^6 cells/mL.[2] For experiments, cells should be harvested during the logarithmic growth phase.

Cytotoxicity Assay (General Protocol using a Cell Viability Reagent)

This protocol describes a general method for determining the IC50 value of this compound.

-

Cell Seeding: Plate K562 cells in a 96-well microplate at a density of approximately 1x10^4 cells per well in 100 µL of complete culture medium.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of this compound in the culture medium.

-

Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

-

Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) to each well according to the manufacturer's instructions.

-

Data Acquisition: After an appropriate incubation period with the reagent, measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

-

Cell Treatment: Seed K562 cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect the cells by centrifugation at approximately 140 x g for 7 minutes.[2]

-

Washing: Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualized Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and pathways.

Caption: A generalized experimental workflow for determining the IC50 of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects on K562 cells through a multi-faceted mechanism that involves the inhibition of essential enzymes and the induction of DNA damage, ultimately leading to apoptosis.

-

Inhibition of Topoisomerase IIα: this compound is a potent inhibitor of the catalytic activity of human DNA topoisomerase IIα.[1] This enzyme is critical for managing DNA topology during replication and transcription. However, unlike topoisomerase poisons, this compound does not stabilize the DNA-topoisomerase II covalent complex.[1] Its inhibitory action appears to be modulated by reducing agents, suggesting a possible interaction with critical thiol groups on the enzyme.[1]

-

Induction of DNA Damage: The related compound, Kinamycin F, has been shown to induce DNA single-strand breaks in K562 cells.[3] This DNA damage is a likely contributor to the cytotoxic effects observed with kinamycins. The mechanism of DNA damage may involve the generation of reactive oxygen species, as suggested by studies on Kinamycin F where DNA nicking was dependent on iron, hydrogen peroxide, and hydroxyl radicals.[3][4]

-

Induction of Apoptosis: Treatment of K562 cells with kinamycins leads to a rapid induction of apoptosis.[1][5] This programmed cell death is a key outcome of the cellular damage caused by the drug. Studies on Kinamycin F have demonstrated the induction of caspase-3/7 activities, which are central executioners of the apoptotic pathway.[5]

Caption: Proposed signaling pathway for this compound-induced cytotoxicity in K562 cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Kinamycin A: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinamycin A, a member of the kinamycin family of antibiotics produced by Streptomyces murayamaensis, has garnered significant interest due to its potent antibacterial and cytotoxic activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs. It delves into the core structural features influencing its biological activities, detailed experimental protocols for key biological assays, and an exploration of its mechanism of action, including its impact on cellular signaling pathways. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents inspired by the kinamycin scaffold.

Introduction

The kinamycins are a group of diazobenzofluorene antibiotics characterized by a unique pentacyclic framework. Among them, this compound has been a focal point of research due to its promising biological profile. Understanding the relationship between the chemical structure of this compound and its biological functions is crucial for the rational design of more potent and selective analogs with improved therapeutic potential. This guide synthesizes the current knowledge on the SAR of this compound, with a particular emphasis on its antibacterial and cytotoxic effects.

Core Structure and Functional Groups

The core structure of this compound is a benzo[b]fluorenequinone. Key functional groups that play a critical role in its biological activity include the diazo group, the quinone moiety, and the pattern of hydroxylation and acetylation on the polycyclic ring system.

Structure-Activity Relationship (SAR) Studies

Antibacterial Activity

The antibacterial activity of kinamycins is significantly influenced by the number and position of acetoxy groups on the core structure. Qualitative studies have shown that the antimicrobial activity of the four main kinamycins (A, B, C, and D) increases as the number of acetoxy groups decreases. The general order of activity is reported to be Kinamycin C < A < D < B.

Table 1: Antibacterial Activity of Kinamycin Analogs

| Compound | Modification | Target Organism(s) | MIC (µg/mL) |

| This compound | - | Gram-positive bacteria | Data not available in a quantitative format |

| Kinamycin B | Fewer acetoxy groups than A | Gram-positive bacteria | More active than A |

| Kinamycin C | More acetoxy groups than A | Gram-positive bacteria | Less active than A |

| Kinamycin D | Different acetylation pattern | Gram-positive bacteria | Activity between A and B |

Cytotoxic Activity

This compound and its analogs have demonstrated potent cytotoxicity against various cancer cell lines. The deacetylated form of this compound and C, known as Kinamycin F, has shown significant activity.

Table 2: Cytotoxic Activity of Kinamycin Analogs

| Compound | Cell Line | IC50 (µM) |

| This compound | K562 (human erythroleukemic) | ~0.3 |

| Kinamycin C | K562 (human erythroleukemic) | ~0.3 |

| Kinamycin F | MG-63 (human osteosarcoma) | ~0.5 (48h) |

| U-2 OS (human osteosarcoma) | ~0.7 (48h) | |

| HOS (human osteosarcoma) | ~0.6 (48h) |

Topoisomerase IIα Inhibition

This compound is a known inhibitor of human topoisomerase IIα, an essential enzyme in DNA replication and chromosome segregation. However, it is important to note that it acts as a catalytic inhibitor and not a topoisomerase poison, meaning it does not stabilize the covalent DNA-enzyme cleavage complex.

Table 3: Topoisomerase IIα Inhibitory Activity of Kinamycin Analogs

| Compound | Assay | IC50 (µM) |

| This compound | Topoisomerase IIα decatenation | Data not available in a quantitative format |

| Kinamycin C | Topoisomerase IIα decatenation | Data not available in a quantitative format |

Experimental Protocols

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound analogs.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (typically 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the same broth.

-

Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTS Assay)

This protocol describes the measurement of the cytotoxic effects of this compound analogs on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Topoisomerase IIα Inhibition Assay (Decatenation Assay)

This assay measures the ability of this compound analogs to inhibit the decatenating activity of topoisomerase IIα.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing kinetoplast DNA (kDNA), ATP, and reaction buffer.

-

Compound Addition: The test compound at various concentrations is added to the reaction mixture.

-

Enzyme Addition: Human topoisomerase IIα is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well.

-

Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the control.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the inhibition of topoisomerase IIα. This leads to downstream cellular effects, including cell cycle arrest and apoptosis.

Cell Cycle Arrest

Studies on Kinamycin F have shown that it can induce cell cycle arrest at the G2/M phase in human osteosarcoma cells. This prevents cells with damaged DNA from entering mitosis.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Apoptosis Induction

Kinamycin F has been demonstrated to induce apoptosis in human osteosarcoma cells through the activation of caspase-3.[1] This suggests that this compound and its analogs can trigger programmed cell death in cancer cells.

Caption: Simplified overview of this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of novel this compound analogs.

Caption: General workflow for this compound SAR studies.

Conclusion

This compound remains a promising scaffold for the development of new antibacterial and anticancer agents. The SAR studies highlighted in this guide underscore the importance of the substitution pattern on the core ring system for its biological activity. The inhibition of topoisomerase IIα and subsequent induction of cell cycle arrest and apoptosis are key mechanisms underlying its cytotoxic effects. Further synthesis and evaluation of novel analogs, guided by the principles outlined in this document, will be instrumental in unlocking the full therapeutic potential of the kinamycin class of natural products. Future research should focus on generating more comprehensive quantitative SAR data to enable more precise drug design and optimization.

References

The Pivotal Role of the Diazobenzofluorene Core in Kinamycin A's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinamycin A, a member of the kinamycin family of antibiotics, has garnered significant attention in the scientific community for its potent antibacterial and anticancer properties. Central to its biological activity is the unique and highly reactive diazobenzofluorene core. This in-depth technical guide explores the critical role of this chemical scaffold, detailing its influence on the compound's mechanism of action, structure-activity relationships, and therapeutic potential. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to support further research and drug development efforts in this promising area.

The Diazobenzofluorene Core: The Epicenter of Activity

The kinamycins are characterized by a distinctive pentacyclic structure, at the heart of which lies the diazobenzofluorene system. This moiety, particularly the diazo group, is not merely a structural feature but the primary driver of this compound's cytotoxicity.

Mechanism of Action: DNA Damage and Topoisomerase II Inhibition

The prevailing scientific consensus indicates that the diazobenzofluorene core is instrumental in the DNA-damaging effects of this compound. The diazo group, under reductive activation within the cellular environment, is believed to be a key participant in DNA cleavage events. This process is thought to contribute significantly to the compound's potent anticancer activity.

Furthermore, this compound and its analogues have been identified as potent inhibitors of human topoisomerase IIα, a crucial enzyme in DNA replication and repair. The inhibition of this enzyme's decatenation activity leads to catastrophic DNA damage and ultimately triggers programmed cell death, or apoptosis.

Structure-Activity Relationship: The Indispensable Core

The biological activity of the kinamycin family is intrinsically linked to the integrity and substitution pattern of the diazobenzofluorene core. Modifications to this central scaffold have a profound impact on the molecule's cytotoxic potency.

Quantitative Analysis of Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its related analogues against the K562 human leukemia cell line, highlighting the importance of the core structure.

| Compound | Modification | IC50 (µM) against K562 cells |

| This compound | - | 0.31 [1] |

| Kinamycin C | Acetylated derivative | 0.37 [1] |

| Kinamycin F | Deacetylated derivative | 0.33 [1] |

Note: The comparable IC50 values of this compound, C, and F suggest that while substitutions on the periphery of the molecule can modulate activity, the core diazobenzofluorene structure is the primary determinant of its high cytotoxicity.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound's activity.

Topoisomerase II Decatenation Assay

This assay is fundamental to understanding the inhibitory effect of this compound on topoisomerase IIα.

Objective: To determine the concentration of this compound required to inhibit 50% of the decatenation activity of human topoisomerase IIα.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10X Topoisomerase II Assay Buffer

-

ATP solution

-

This compound stock solution (dissolved in DMSO)

-

Dilution Buffer

-

STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide staining solution (1 µg/mL)

Procedure:

-

On ice, prepare a reaction mix containing 10X Assay Buffer, ATP, and kDNA in sterile water.

-

Aliquot the reaction mix into microcentrifuge tubes.

-

To the experimental tubes, add varying concentrations of this compound. To the control tubes, add an equivalent volume of DMSO.

-

Add diluted human topoisomerase IIα to all tubes except the negative control, to which dilution buffer is added instead.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until adequate separation is achieved.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA (minicircles) compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and experimental workflows related to this compound.

Proposed Mechanism of this compound-Induced Cell Death

References

Kinamycin A: A Technical Guide to its Potential as an Anticancer Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinamycin A is a member of the kinamycin family of antibiotics, which are bacterial metabolites isolated from Streptomyces murayamaensis. These compounds are characterized by a unique diazobenzofluorene core structure, which is believed to be central to their biological activity. Kinamycins have garnered significant interest in the field of oncology due to their potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of this compound and its analogues, focusing on their mechanism of action, anticancer activity, and the experimental methodologies used for their evaluation, positioning them as promising candidates for future anticancer drug development.

Mechanism of Action

The anticancer activity of this compound and its related compounds is multifaceted, involving the induction of DNA damage, cell cycle arrest, and apoptosis. While the precise molecular target remains to be definitively identified, several key mechanisms have been elucidated.

-

DNA Damage: Kinamycin F, the deacetylated form of this compound, has been shown to induce DNA single-strand breaks in K562 leukemia cells. This damage is thought to occur through a process of reductive and/or peroxidative activation, leading to the generation of reactive radical species that can interact with DNA. The cytotoxicity of kinamycins is notably modulated by cellular glutathione (GSH) levels, suggesting the involvement of reactive oxygen species (ROS) in their mechanism.

-

Topoisomerase IIα Inhibition: this compound and its analogue Kinamycin C are capable of inhibiting the catalytic decatenation activity of DNA topoisomerase IIα. However, they do not act as "poisons" that stabilize the enzyme-DNA cleavage complex, a mechanism common to many clinical topoisomerase inhibitors. The inhibition of topoisomerase IIα's catalytic function, without DNA intercalation or cross-linking, represents a distinct mode of action that may circumvent certain mechanisms of drug resistance.

-

Cell Cycle Arrest and Apoptosis: Treatment with kinamycins leads to profound effects on cell cycle progression and cell viability. This compound has been observed to cause a G1/S phase block in the cell cycle of Chinese hamster ovary cells. Furthermore, Kinamycin C is a potent inducer of apoptosis in K562 cells. This induction of programmed cell death is a critical component of their anticancer efficacy.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cancer cell death.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Quantitative Data on Anticancer Activity

Kinamycins exhibit potent cytotoxicity against various cancer cell lines, with IC50 values often in the nanomolar range. The following tables summarize the available quantitative data for this compound and its close analogues.

Table 1: IC50 Values of Kinamycins in K562 Human Chronic Myelogenous Leukemia Cells

| Compound | IC50 (µM) after 72h exposure |

| This compound | 0.31 |

| Kinamycin C | 0.37 |

| Kinamycin F | 0.33 |

Table 2: Comparative IC50 Values of the Related Dimeric Compound, Lomaiviticin A

| Cell Line | IC50 |

| K562 (Leukemia) | Picomolar to Nanomolar range |

| LNCaP (Prostate Cancer) | Picomolar to Nanomolar range |

| HCT-116 (Colon Cancer) | Picomolar to Nanomolar range |

| HeLa (Cervical Cancer) | Picomolar to Nanomolar range |

Note: The dimeric structure of Lomaiviticin A results in significantly enhanced potency compared to the monomeric kinamycins.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound's anticancer potential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Materials:

-

Cancer cell lines (e.g., K562, HeLa)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at the desired concentration and time point.

-

Harvest cells (including any floating cells) and wash twice with cold PBS by centrifugation (300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry, measuring the fluorescence of PI.

-

Topoisomerase IIα Decatenation Assay

This assay assesses the ability of a compound to inhibit the enzyme's function of unlinking catenated DNA circles.

-

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10X Topoisomerase IIα assay buffer

-

ATP solution

-

Stop solution/loading dye

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., Ethidium Bromide)

-

-

Procedure:

-

Set up reaction tubes on ice.

-

To each tube, add assay buffer, ATP, and kDNA substrate.

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding a defined unit of Topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network (which remains in the well).

-

Stain the gel with a DNA staining agent and visualize under UV light. Inhibition is observed as a decrease in the amount of released minicircles.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the in vitro evaluation of a potential anticancer agent like this compound and the logical relationship of its cytotoxic effects.

Caption: A typical workflow for in vitro anticancer evaluation.

Caption: Logical relationship of this compound's cytotoxic effects.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural products with potent anticancer activity. Their unique chemical structure and multifaceted mechanism of action, which includes DNA damage, inhibition of topoisomerase IIα, and induction of cell cycle arrest and apoptosis, make them attractive candidates for further development. The ability to synthesize these complex molecules now opens the door for detailed structure-activity relationship (SAR) studies to optimize their efficacy and selectivity.

Future research should focus on:

-

Target Identification: Unraveling the precise molecular target(s) of kinamycins to better understand their mechanism of action.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound and its optimized analogues in preclinical animal models of cancer.

-

Combination Therapies: Investigating the potential synergistic effects of kinamycins with existing chemotherapeutic agents or targeted therapies.

-

SAR Studies: Synthesizing and evaluating novel analogues to improve the therapeutic index and overcome potential resistance mechanisms.

The continued exploration of the kinamycin family holds significant promise for the discovery of novel and effective anticancer agents.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Kinamycin A from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying Kinamycin A, a quinone antibiotic, from the fermentation broth of Streptomyces murayamaensis. The protocols detailed below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further studies.

Introduction

This compound is a member of the kinamycin family of antibiotics, known for their potent biological activities. Produced by the fermentation of Streptomyces murayamaensis, the isolation and purification of this compound are critical steps for its characterization and development as a potential therapeutic agent. This document outlines the key steps involved in this process, from initial extraction from the fermentation broth to final purification using chromatographic techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective extraction and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀N₂O₁₀ | PubChem |

| Molecular Weight | 496.4 g/mol | PubChem |

| Appearance | Yellowish-brown needles | [1] |

| Melting Point | 215-217 °C (decomposes) | [1] |

| UV-Vis λmax (MeOH) | 248, 270 (sh), 318, 430 nm | [1] |

| Solubility | Soluble in methanol, acetone, ethyl acetate, and chloroform. Slightly soluble in benzene and ether. Insoluble in water and petroleum ether. | [1] |

Experimental Protocols

Fermentation of Streptomyces murayamaensis

Detailed fermentation protocols are beyond the scope of this document. However, successful production of kinamycins has been reported in shake flask cultures and larger-scale fermentors.[2]

Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of this compound from the fermentation broth.

Materials:

-

Fermentation broth of Streptomyces murayamaensis

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.

-

Drying: Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

-

Concentration: Concentrate the dried extract in vacuo using a rotary evaporator to obtain a crude extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.[2]

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Solvent system: A gradient of chloroform-methanol is commonly used. A starting ratio of 99:1 (v/v) is recommended, gradually increasing the polarity by increasing the methanol concentration.

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel)

-